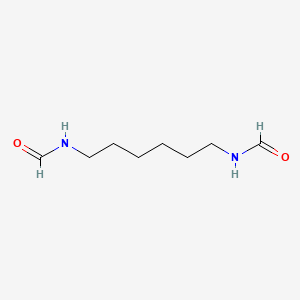

N-(6-formamidohexyl)formamide

Descripción general

Descripción

N-(6-formamidohexyl)formamide is a chemical compound with the molecular formula C8H16N2O2 . It contains 27 bonds in total, including 11 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, and 2 secondary amides (aliphatic) .

Synthesis Analysis

Formamide derivatives can be synthesized using various methods. One efficient method involves the promotion of the preparation of N,Nʹ-diphenylformamidines from aromatic amines and ethyl orthoformate using sulfonated rice husk ash (RHA-SO3H) solid acid catalyst . Another approach for N-formylation of amines was developed using NaBH (OAc)3 as a reductant under an atmospheric pressure of CO2 at 50 °C .Molecular Structure Analysis

The molecular structure of this compound includes 3-dimensional (3D) molecular structures, molecular surfaces, and molecular orbitals . The structure data file (SDF/MOL File) of this compound is available and can be imported to most of the chemistry software for further analysis .Chemical Reactions Analysis

Formamide can be synthesized from methanol and ammonia under ambient conditions over a Pt electrocatalyst . This process provides a 74.26% selectivity from methanol to formamide and a Faradaic efficiency of 40.39% at 100 mA cm−2 current density .Physical And Chemical Properties Analysis

Formamide is a colorless liquid with a slight, ammoniacal odor . It has a flash point of 175 °C / 347 °F . The actual concentration of formamide is withheld as a trade secret .Aplicaciones Científicas De Investigación

Cross-Dehydrogenative Coupling Reactions : N-(6-formamidohexyl)formamide and its derivatives play a significant role in cross-dehydrogenative coupling reactions. These reactions are crucial in medicinal chemistry and natural product synthesis, particularly for preparing carboxamide, carbamate, and urea derivatives (He, Wu, & Vessally, 2020).

Formation of Nucleobases in Chemical Evolution : Studies have shown that formamide, a precursor of various biologically important compounds such as nucleobases, can lead to the synthesis of adenine, cytosine, and other nucleobases when catalyzed by iron oxides. This has implications for understanding chemical evolution and the origin of life (Shanker et al., 2011).

Conversion into Formamide Lesion in Oligonucleotides : this compound derivatives are utilized in the conversion of thymine glycol into formamide lesions in oligonucleotides, which is significant in understanding DNA damage and repair mechanisms (Toga, Yamamoto, & Iwai, 2009).

Synthesis of Formamides in Green Chemistry : Formamides, including this compound, have been synthesized using environmentally friendly methods, demonstrating wide applications in the industry. These methods use CO2 as a carbon source and are significant for sustainable chemistry practices (Liu et al., 2017).

Catalytic Asymmetric Synthesis : Chiral formamides function as Lewis base catalysts in catalytic asymmetric synthesis, an area crucial in the production of pharmaceuticals and fine chemicals. The high enantioselectivity achieved is vital for the synthesis of specific drug molecules (Iseki et al., 1998).

Lewis Basic N-formamide Organocatalysts : N-formamides are developed as Lewis basic organocatalysts for the asymmetric reduction of N-aryl ketimines. This has applications in the synthesis of various amines, which are building blocks in organic synthesis (Wu et al., 2008).

Inhibition of Alcohol Dehydrogenases : Substituted formamides, such as this compound, have demonstrated potent and selective inhibition of human alcohol dehydrogenase isoenzymes. This is significant for understanding the metabolic pathways of alcohol and potential therapeutic applications (Gibbons & Hurley, 2004).

Application in Nanocomposite Preparation : this compound derivatives have been used in the preparation of thermoplastic starch/montmorillonite nanocomposites, indicating its utility in material science and nanotechnology (Dai et al., 2009).

Role in Tautomeric Equilibria Studies : Formamides, including this compound, are studied for their role in tautomeric equilibria, which is important in understanding molecular structures and reactions in organic chemistry (Zielinski et al., 1983).

Catalysis under Solvent-Free Conditions : this compound and related compounds have been used in the catalysis of amines under solvent-free conditions, highlighting their importance in green chemistry and sustainable synthesis methods (Hosseini‐Sarvari & Sharghi, 2006).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Formamide has promising applications in the context of the bioeconomy . It can be used as an innovative nitrogen source achieved through metabolic engineering . It also has potential in supporting growth and production in biotechnological processes . Furthermore, formamide can be used as an effective tool to characterize RNA-related processes .

Propiedades

IUPAC Name |

N-(6-formamidohexyl)formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c11-7-9-5-3-1-2-4-6-10-8-12/h7-8H,1-6H2,(H,9,11)(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDFMQLCDCNNKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCNC=O)CCNC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35161-65-0 | |

| Record name | Formamide,N'-hexamethylenebis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3051565.png)